Mecamylamine

Overview

Description

Mecamylamine is a secondary aliphatic amine that acts as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug. This compound has been used to treat conditions such as hypertension and autonomic dysreflexia. It is also employed as a research tool and has found applications in treating nicotine addiction and other neuropsychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecamylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptane with ammonia, followed by hydrogenation. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Mecamylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve alkyl halides or acyl halides under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Mecamylamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.

Biology: Employed in studies of nicotinic acetylcholine receptors and their role in cellular signaling.

Medicine: Investigated for its potential in treating nicotine addiction, Tourette syndrome, and major depressive disorder. .

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Mecamylamine acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and reduced cardiac output, leading to its antihypertensive effects. This compound crosses the blood-brain barrier and exerts its effects on the central nervous system by blocking nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Hexamethonium: Another ganglionic blocker used to treat hypertension.

Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.

Nicotine: A nicotinic acetylcholine receptor agonist with contrasting effects to mecamylamine

Comparison: this compound is unique in its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders. Unlike hexamethonium and trimethaphan, this compound has a longer duration of action and is more widely used in research applications. Its non-selective antagonism of nicotinic acetylcholine receptors distinguishes it from nicotine, which acts as an agonist .

Biological Activity

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has garnered attention due to its diverse biological activities and potential therapeutic applications. Originally developed as an antihypertensive agent, its role in the central nervous system (CNS) and other physiological processes has been extensively studied. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

This compound operates primarily by blocking nAChRs, which are integral to neurotransmission in both the peripheral and central nervous systems. Its ability to cross the blood-brain barrier allows it to exert effects on CNS nAChRs, leading to a variety of biological outcomes:

- Non-competitive Antagonism : this compound binds to a site within the nAChR channel pore, inhibiting ion flow without preventing channel closure after agonist removal. This "trapping" mechanism results in prolonged inhibition of receptor activity .

- Diverse Receptor Interaction : It exhibits non-selective antagonistic effects across various nAChR subtypes, which can lead to both therapeutic benefits and side effects such as constipation and urinary retention .

Therapeutic Applications

This compound's pharmacological properties have led to its investigation for several therapeutic uses beyond hypertension:

- Antidepressant Effects : Studies have indicated that this compound may exhibit antidepressant-like effects in animal models. Its modulation of nAChR activity is thought to influence mood regulation .

- Addiction Treatment : this compound has been explored as a treatment for nicotine addiction. By antagonizing nAChRs, it may reduce withdrawal symptoms and cravings in individuals attempting to quit smoking .

- Neuropathic Pain Management : Research suggests that this compound can alleviate certain types of neuropathic pain, potentially through its action on nAChRs involved in pain pathways .

Case Studies and Clinical Research

Several studies have highlighted the clinical relevance of this compound:

- Hypertension Management : Initially used for hypertension, this compound demonstrated efficacy at lower doses than traditional ganglionic blockers, with fewer side effects. A study reported effective blood pressure reduction with doses ranging from 30 to 90 mg/day .

- Depression Treatment : In a controlled study involving mice, this compound administration resulted in significant reductions in depressive behaviors compared to control groups, suggesting its potential utility as an antidepressant .

- Smoking Cessation : A clinical trial evaluated this compound's effectiveness in reducing cravings among smokers. Participants receiving this compound reported significantly lower cravings compared to those receiving a placebo .

Data Table: Summary of Biological Activities

Properties

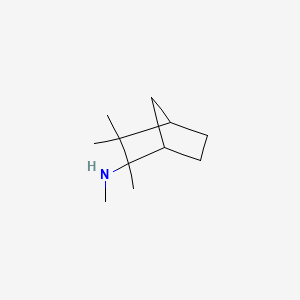

IUPAC Name |

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZQPCYWPFTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023240 | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.24e-01 g/L | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mecamylamine is a ganglionic blocker which prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The hypotensive effect of Mecamylamine is attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output, and is primarily postural. | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60-40-2 | |

| Record name | Mecamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecamylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.